2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-7-3-4-11(9-16)10-17-13-12(8-14)5-2-6-15-13/h2,5-6,11H,3-4,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUMSCFUWXJDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with a suitable pyridine derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile serves as an important intermediate for synthesizing more complex molecules. Its structure allows it to act as a building block for designing new compounds with potential biological activities.
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using agents like potassium permanganate to form oxidized products. |
| Reduction | Reduction can be performed with lithium aluminum hydride to yield derivatives. |
| Substitution | Undergoes nucleophilic substitution where the methoxy group can be replaced by other nucleophiles. |
Biology
Research has indicated that this compound interacts with various biological targets, making it valuable in pharmacological studies.
-
Interaction with Metabotropic Glutamate Receptors (mGluRs):
- Acts as a positive allosteric modulator for mGluR2 and mGluR5, which are implicated in neurological disorders such as anxiety and schizophrenia.
-
Antidiabetic Potential:
- Similar compounds have shown promise in managing blood glucose levels by modulating insulin sensitivity or secretion.
-
Anticancer Activity:
- Preliminary studies suggest cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Medical Applications
Ongoing research aims to explore the therapeutic potential of this compound in treating diseases such as cancer and neurological disorders. The compound's ability to modulate enzyme activity positions it as a candidate for drug development.
| Potential Therapeutic Areas | Mechanism of Action |
|---|---|
| Cancer Treatment | Induces apoptosis in cancer cells |
| Neurological Disorders | Modulates receptor activity to alleviate symptoms |
Study on Anticancer Activity
A study published in 2023 examined the cytotoxic effects of piperidine derivatives, including this compound, against various cancer cell lines. The results indicated significant apoptosis induction in treated cells, suggesting its potential as an anticancer agent .
Research on Neurological Effects
Another investigation focused on the interaction of this compound with metabotropic glutamate receptors. The findings demonstrated that it enhances receptor activity without directly activating them, offering therapeutic implications for treating anxiety and schizophrenia .
Mechanism of Action
The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile can be compared with other piperidine and pyridine derivatives. Similar compounds include:
2-Methoxy-3-(1-methylpiperidin-2-yl)pyridine: This compound has a similar structure but differs in the position of the methoxy group.
3-(1-Methylpiperidin-2-yl)pyridine: Another related compound with a different substitution pattern on the pyridine ring
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile, a compound with the CAS number 1893677-69-4, is a member of the piperidine derivatives class. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in treating neurological disorders and as a modulator of various biological targets. This article delves into its biological activity, synthesis methods, and research findings.
The molecular formula of this compound is C13H17N3O, with a molecular weight of 231.29 g/mol. The compound features a pyridine ring substituted with a methoxy group and a carbonitrile group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| CAS Number | 1893677-69-4 |
Synthesis
The synthesis of this compound typically involves the reaction of 1-methylpiperidine with a pyridine derivative under basic conditions using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). This process often requires elevated temperatures to promote the formation of the desired product.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets:
1. Interaction with Metabotropic Glutamate Receptors (mGluRs)
Studies have shown that compounds similar to this one can act as positive allosteric modulators (PAMs) for mGluR2 and mGluR5, which are implicated in several neurological conditions. For instance, PAMs enhance receptor activity without directly activating them, potentially leading to therapeutic effects in conditions like anxiety and schizophrenia .
2. Antidiabetic Potential
Research into piperidine derivatives has highlighted their potential as antidiabetic agents. The biological activity of related compounds suggests that they may help manage blood glucose levels by modulating insulin sensitivity or secretion .
3. Anticancer Activity
Preliminary studies indicate that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms often involve apoptosis induction and cell cycle arrest, making them candidates for further investigation in cancer therapy.
Case Studies and Research Findings
Recent studies have focused on the pharmacological properties of similar compounds to elucidate their mechanisms of action:
Case Study 1: mGluR Modulation
A study involving a related compound demonstrated potent binding affinity for mGluR2 with an IC50 value of 7.6 nM, indicating strong potential for CNS applications .
Case Study 2: Antidiabetic Activity
In vitro assays have shown that certain piperidine derivatives possess low cytotoxicity while effectively lowering glucose levels in diabetic models, suggesting a dual role in managing diabetes and minimizing adverse effects .
The mechanism by which this compound exerts its biological effects likely involves modulation of receptor activity and enzyme inhibition. The compound's ability to bind selectively to specific receptors allows it to influence signaling pathways associated with various physiological processes.
Q & A
Q. What are the common synthetic routes for 2-[(1-Methylpiperidin-3-yl)methoxy]pyridine-3-carbonitrile?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a pyridine-3-carbonitrile precursor can undergo alkylation with a 1-methylpiperidin-3-ylmethoxy group. Key steps include:
- Nucleophilic substitution : Reacting 3-cyanopyridin-2-ol with a brominated 1-methylpiperidin-3-ylmethane derivative in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
- NMR Spectroscopy : Confirm substituent positions (e.g., piperidine methoxy integration at δ 3.5–4.0 ppm in H NMR).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 261.3) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation in a solvent like ethyl acetate/hexane.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect reflection data.
- Refinement : Apply SHELXL for structure solution and refinement, analyzing bond angles/van der Waals interactions to confirm the piperidine ring conformation and methoxy orientation .
Q. What strategies address contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Comparative SAR Analysis :
| Compound | Substituent | Reported Activity |
|---|---|---|
| Target | 1-Methylpiperidine | Kinase inhibition |
| Analog A | Oxetane ring | Anticancer |
| Analog B | Trifluoromethyl | Antimicrobial |
- Experimental Validation :
- Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Use isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding poses with kinase domains (e.g., EGFR). Focus on hydrogen bonding between the pyridine nitrogen and kinase hinge region.
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the piperidine-methoxy group in hydrophobic pockets .
Data Contradiction Analysis
Q. How to resolve discrepancies in solubility data across studies?
- Methodological Answer :
- Controlled Experiments : Measure solubility in DMSO, water, and PBS (pH 7.4) at 25°C using UV-Vis spectroscopy.
- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile, which shows 12 mg/mL in DMSO ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
